3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The compound 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a structurally complex molecule featuring:
- A 4-(4-chlorophenyl)piperazine moiety, which is a common pharmacophore in ligands targeting serotonin and dopamine receptors.
- A 2-methyl-4-oxobutyl linker bridging the piperazine and benzothiadiazine groups, introducing steric and electronic modifications.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S/c1-16(14-21-24-19-4-2-3-5-20(19)31(29,30)25-21)15-22(28)27-12-10-26(11-13-27)18-8-6-17(23)7-9-18/h2-9,16H,10-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXASYCNZODXIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary components: (1) the 1,2,4-benzothiadiazine-1,1-dioxide core, (2) the 4-(4-chlorophenyl)piperazine subunit, and (3) the 2-methyl-4-oxobutyl linker. Retrosynthetically, the benzothiadiazine and piperazine fragments are synthesized separately and subsequently coupled via the ketone-bearing alkyl chain. Key challenges include ensuring regioselectivity during heterocycle formation, optimizing alkylation conditions to avoid over-reaction, and maintaining stereochemical integrity during coupling.
Synthesis of the Benzothiadiazine-1,1-dione Core
The benzothiadiazine-1,1-dioxide scaffold is constructed via an intramolecular aza-Wittig reaction, a method validated for its efficiency and scalability. Beginning with o-azidobenzenesulfonamide (10a–i ), treatment with ethyl carbonochloridate in the presence of triethylamine yields the intermediate amide derivatives (9a–i ). Subsequent exposure to triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at reflux induces Staudinger-type iminophosphorane formation, followed by cyclization to generate the benzothiadiazine-1,1-dioxide ring (13 ).
Key Reaction Conditions :
- Solvent : THF or dichloromethane
- Temperature : Reflux (66–80°C)
- Yield : 75–92
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, modulating their activity. The benzothiadiazine moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Biological Activity
The compound 3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.77 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological effects, including central nervous system activity and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the piperazine ring exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound showed moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be attributed to their ability to interact with bacterial cell membranes and inhibit essential metabolic processes.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. A study reported that certain synthesized piperazine derivatives had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as therapeutic agents for conditions like urinary tract infections .
The biological activity of the compound can be explained through several mechanisms:
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurotransmission and providing potential anxiolytic or antidepressant effects.
- Antibacterial Mechanism : The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration into bacterial cells and subsequent disruption of cellular functions.
- Enzyme Inhibition : The structural features of the compound allow it to fit into the active sites of enzymes like AChE and urease, effectively blocking their activity.
Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperazine derivatives were synthesized and tested for antibacterial activity. Among them, compounds similar to our target exhibited significant inhibition against Bacillus subtilis, with an IC50 value of 2.14 µM compared to a standard drug .
Study 2: Enzyme Inhibition
Another research highlighted the synthesis of benzothiadiazine derivatives that demonstrated promising AChE inhibition. The derivatives showed IC50 values significantly lower than those of existing treatments for cognitive disorders, suggesting potential applications in Alzheimer's disease management .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Containing Derivatives
Table 1: Key Structural Differences in Piperazine-Linked Compounds
Key Observations :
- The target compound distinguishes itself with a methyl-substituted butyl linker , which may reduce conformational flexibility compared to propyl or benzyl linkers in analogs .
- Piperazine substituents like 4-chlorophenyl (shared with 3i and compound) enhance lipophilicity, whereas 4-methylbenzyl (4g) or methoxyphenyl () groups alter electronic properties .
Benzothiadiazine Derivatives
Table 2: Benzothiadiazine Core Modifications
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including amide bond formation and carbonylation. Key optimizations include:
- Stepwise purification : Intermediate isolation via column chromatography to reduce side products .
- Catalyst selection : Use of palladium catalysts for efficient coupling reactions, as seen in analogous piperazine-containing compounds .
- Inert conditions : Reactions conducted under nitrogen/argon to prevent oxidation of sensitive moieties (e.g., thiadiazine rings) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accuracy:
- NMR spectroscopy : ¹H/¹³C-NMR identifies proton environments (e.g., piperazine N–CH₂ groups) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±2 ppm error threshold) .
- X-ray crystallography : Resolves crystal packing and confirms bond angles in the benzothiadiazine-dione core .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How do structural modifications influence receptor binding in SAR studies?
Methodological Answer:
Key modifications and their effects:
- Chlorophenyl substitution : Enhances affinity for serotonin/dopamine receptors; replacing Cl with electron-withdrawing groups (e.g., CF₃) alters selectivity .
- Piperazine ring alkylation : Methyl groups at C2 (butyl chain) reduce metabolic degradation but may decrease solubility .
- Benzothiadiazine-dione core : Sulfur oxidation state (λ⁶) impacts hydrogen bonding with target proteins .
- Comparative assays : Radioligand displacement studies (e.g., 5-HT₂A vs. D₂ receptors) quantify selectivity changes .
Advanced: What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
Common issues and solutions:
- Bioavailability challenges : Poor solubility in aqueous media (e.g., logP >3) addressed via prodrug formulations (e.g., phosphate esters) .
- Metabolic instability : Liver microsome assays identify vulnerable sites (e.g., piperazine N-dealkylation); introduce fluorine to block cytochrome P450 oxidation .
- Tissue penetration : Use of fluorescently tagged analogs to track distribution in animal models .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Molecular docking : AutoDock Vina screens against >200 GPCRs; focus on conserved binding pockets (e.g., transmembrane helices 3/5) .
- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- Pharmacophore mapping : MOE aligns electrostatic/hydrophobic features with known antagonists (e.g., risperidone) to predict cross-reactivity .
Advanced: What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-drying under vacuum preserves integrity; residual moisture <1% prevents hydrolysis .
- Light-sensitive packaging : Amber vials with argon overlay protect against photodegradation of the benzothiadiazine ring .
- Buffer selection : pH 4.6 acetate buffers minimize thiadiazine ring oxidation during in vitro assays .
Advanced: How are toxicity profiles evaluated preclinically?
Methodological Answer:
- Ames test : Assess mutagenicity using TA98 Salmonella strains (± metabolic activation) .
- hERG inhibition : Patch-clamp electrophysiology screens for cardiac risk (IC₅₀ <10 μM indicates high risk) .
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone imines) that may cause hepatotoxicity .
Advanced: What cross-disciplinary applications exist beyond pharmacology?
Methodological Answer:
- Material science : π-Conjugated benzothiadiazine derivatives serve as organic semiconductors; UV-vis spectra show λₐ₆₂₀ₙₘ >450 nm .
- Enzymology : Acts as a phosphatase inhibitor in kinetic assays (IC₅₀ = 0.8 μM for PTP1B) .
- Chemical biology : Photoaffinity labeling with diazirine tags maps protein interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
